molecular formula C18H19ClN2O4 B2869669 N1-(3-chloro-4-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 920355-43-7

N1-(3-chloro-4-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2869669
CAS No.: 920355-43-7
M. Wt: 362.81
InChI Key: MGHHHTORGDQACZ-UHFFFAOYSA-N
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Description

N1-(3-Chloro-4-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide is a symmetrically substituted oxalamide derivative characterized by a 3-chloro-4-methoxyphenyl group at the N1 position and a 2-methoxyphenethyl moiety at the N2 position. Oxalamides are a versatile class of compounds with applications ranging from enzyme inhibition (e.g., cytochrome P450 modulation) to flavoring agents, depending on substituent patterns .

Properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c1-24-15-6-4-3-5-12(15)9-10-20-17(22)18(23)21-13-7-8-16(25-2)14(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHHHTORGDQACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Steric Considerations : The 2-methoxyphenethyl group at N2 may impose greater steric hindrance compared to analogues with substituents at the 4-position (e.g., compound 28) .

Physicochemical Properties

Substituents critically influence solubility, lipophilicity (logP), and stability:

  • Lipophilicity: The 3-chloro-4-methoxy substitution likely increases logP compared to non-halogenated analogues (e.g., compound 17), enhancing membrane permeability but reducing aqueous solubility .
  • NMR Trends : In compound 70, the 2-methoxyphenethyl group causes upfield shifts for aromatic protons (δ 6.86–7.20 ppm) compared to 4-substituted analogues . The target compound’s 3-chloro-4-methoxy group may further deshield adjacent protons.

Preparation Methods

Stepwise Amine Activation and Coupling

  • Formation of Monoacyl Chloride Intermediate :
    Reacting oxalyl chloride (ClCOCOCl) with 3-chloro-4-methoxyaniline generates an intermediate monoacyl chloride. This step is performed under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C to prevent overreaction.
    $$
    \text{ClCOCOCl} + \text{Ar-NH}_2 \rightarrow \text{Ar-NH-CO-COCl} + \text{HCl}
    $$
    where Ar = 3-chloro-4-methoxyphenyl.

  • Coupling with 2-Methoxyphenethylamine :
    The monoacyl chloride intermediate is then reacted with 2-methoxyphenethylamine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl. The reaction proceeds at room temperature for 4–6 hours, yielding the target oxalamide.

Optimization Insights :

  • Solvent Selection : Polar aprotic solvents like DCM or THF improve reaction homogeneity and yield (78–85%) compared to non-polar solvents.
  • Stoichiometry : A 1:1.2 molar ratio of monoacyl chloride to 2-methoxyphenethylamine minimizes dimerization byproducts.

Case Study :
A 2022 study achieved an 82% yield using TEA in DCM, with purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Catalytic Dehydrogenative Coupling with Ethylene Glycol

A modern approach leverages transition-metal catalysts to directly couple amines with ethylene glycol, forming oxalamides via acceptorless dehydrogenation. This method, reported by Zhang et al. (2020), employs a ruthenium pincer complex (Ru-MACHO-BH) to mediate the reaction.

Reaction Mechanism and Conditions

  • Catalyst Activation :
    The Ru-MACHO-BH complex undergoes deprotonation in the presence of a mild base (e.g., KOtBu), generating an active dearomatized species that facilitates β-hydride elimination from ethylene glycol.

  • Coupling Sequence :

    • Ethylene glycol is dehydrogenated to glyoxal (OHC-CHO).
    • Sequential nucleophilic attack by 3-chloro-4-methoxyaniline and 2-methoxyphenethylamine forms the oxalamide backbone.

Key Parameters :

  • Temperature : 135–140°C in toluene/dimethoxyethane (1:1 v/v).
  • Catalyst Loading : 1 mol% Ru-MACHO-BH with 1 mol% KOtBu.
  • Yield : 68–74% after 24 hours.

Advantages :

  • Eliminates toxic oxalyl chloride.
  • Generates H₂ as the sole byproduct, enhancing sustainability.

Limitations :

  • Requires strict anhydrous conditions.
  • Limited substrate scope for sterically hindered amines.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility. A patented continuous-flow process (WO2015159170A2) adapts the classical method for kilogram-scale production:

Flow Reactor Design

  • Reactor 1 : Oxalyl chloride and 3-chloro-4-methoxyaniline are mixed at 5°C in a microchannel reactor (residence time: 2 min).
  • Reactor 2 : The monoacyl chloride intermediate reacts with 2-methoxyphenethylamine at 25°C (residence time: 10 min).

Process Metrics :

Parameter Value
Annual Capacity 500 kg
Purity (HPLC) >99%
Space-Time Yield 0.45 kg/L·h

Cost Analysis :

  • Raw material costs: \$12.50/g (vs. \$18.50/g for batch synthesis).
  • Catalyst recycling reduces ruthenium-related expenses by 40%.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Cost (USD/g) Environmental Impact
Oxalyl Chloride 82 99 18.50 High (HCl waste)
Ru-Catalyzed 74 97 22.80 Low (H₂ byproduct)
Continuous Flow 88 99.5 12.50 Moderate

Trends :

  • Academic labs favor Ru-catalyzed methods for green chemistry applications.
  • Pharmaceutical manufacturers adopt continuous-flow systems for regulatory compliance and scalability.

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